REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH2:5]P(OC)(OC)=O)=[O:4].[CH2:12]([N:19]1[C:23]([CH3:24])=[CH:22][CH:21]=[C:20]1[CH:25]=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[CH3:27][O:28][C:29]1[CH:34]=[CH:33][N:32]=[C:31]2[NH:35][C:36]([CH2:38]O)=[CH:37][C:30]=12>O1CCCC1>[CH3:1][O:2][C:3](=[O:4])[CH:5]=[CH:25][C:20]1[N:19]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:23]([CH3:24])=[CH:22][CH:21]=1.[CH3:27][O:28][C:29]1[CH:34]=[CH:33][N:32]=[C:31]2[NH:35][C:36]([CH3:38])=[CH:37][C:30]=12
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
COC(=O)CP(=O)(OC)OC
|
Name
|
|
Quantity
|
105 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
1-benzyl-5-methyl-1H-pyrrole-2-carbaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(=CC=C1C)C=O
|
Name
|
|
Quantity
|
30.8 g
|
Type
|
reactant
|
Smiles
|
COC1=C2C(=NC=C1)NC(=C2)CO
|
Name
|
|
Quantity
|
630 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred for additional 60 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
After addition the mixture
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 2 h at room temperature
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
redissolved in ethyl acetate (1 L)
|
Type
|
WASH
|
Details
|
The mixture was washed with 1 M HCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C=CC=1N(C(=CC1)C)CC1=CC=CC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C(=NC=C1)NC(=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |